Cas no 1368407-69-5 (3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid)

3-Ethyl-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with applications in pharmaceutical and agrochemical research due to its versatile functional group reactivity. The compound features a carboxyl group at the 5-position, enabling further derivatization for the synthesis of amides, esters, and other intermediates. Its ethyl and propyl substituents enhance lipophilicity, potentially improving bioavailability in drug development. The pyrazole core contributes to its stability and binding affinity in target interactions. This compound is particularly useful in medicinal chemistry for designing enzyme inhibitors or receptor modulators. Its well-defined structure and synthetic accessibility make it a valuable building block for heterocyclic chemistry research.
3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid structure
1368407-69-5 structure
商品名:3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid
CAS番号:1368407-69-5
MF:C9H14N2O2
メガワット:182.219662189484
CID:5707879
PubChem ID:82280905

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1368407-69-5
    • 3-ETHYL-1-PROPYL-1H-PYRAZOLE-5-CARBOXYLICACID
    • EN300-1616917
    • 3-ETHYL-1-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
    • 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid
    • インチ: 1S/C9H14N2O2/c1-3-5-11-8(9(12)13)6-7(4-2)10-11/h6H,3-5H2,1-2H3,(H,12,13)
    • InChIKey: NKUAKEIORYFUTA-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CC(CC)=NN1CCC)=O

計算された属性

  • せいみつぶんしりょう: 182.105527694g/mol
  • どういたいしつりょう: 182.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 185
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1616917-10.0g
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
10g
$3131.0 2023-06-04
Enamine
EN300-1616917-0.1g
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
0.1g
$640.0 2023-06-04
Enamine
EN300-1616917-10000mg
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
10000mg
$3131.0 2023-09-23
Enamine
EN300-1616917-5.0g
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
5g
$2110.0 2023-06-04
Enamine
EN300-1616917-0.25g
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
0.25g
$670.0 2023-06-04
Enamine
EN300-1616917-500mg
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
500mg
$699.0 2023-09-23
Enamine
EN300-1616917-250mg
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
250mg
$670.0 2023-09-23
Enamine
EN300-1616917-100mg
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
100mg
$640.0 2023-09-23
Enamine
EN300-1616917-1000mg
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
1000mg
$728.0 2023-09-23
Enamine
EN300-1616917-2.5g
3-ethyl-1-propyl-1H-pyrazole-5-carboxylic acid
1368407-69-5
2.5g
$1428.0 2023-06-04

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid 関連文献

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acidに関する追加情報

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid (CAS No. 1368407-69-5): An Overview

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid (CAS No. 1368407-69-5) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and chemical reactivity. In this article, we will delve into the structure, synthesis, properties, and potential applications of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid.

Structure and Synthesis

The molecular formula of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid is C9H12N2O2, and its molecular weight is 176.20 g/mol. The compound features a pyrazole ring with an ethyl group at the 3-position and a propyl group at the 1-position, along with a carboxylic acid functional group at the 5-position. This unique structural arrangement contributes to its chemical stability and reactivity.

The synthesis of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of ethyl hydrazine with propionyl chloride followed by cyclization and carboxylation reactions. Another method involves the reaction of 3-ethylpyrazole with propionyl chloride in the presence of a base, followed by hydrolysis to form the carboxylic acid. These synthetic routes have been optimized to improve yield and purity, making the compound readily available for further research and application.

Physical and Chemical Properties

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid is a white crystalline solid with a melting point of approximately 145°C. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in non-polar solvents like hexane. The compound exhibits strong acidic properties due to the presence of the carboxylic acid group, which can undergo protonation and deprotonation reactions under different pH conditions.

The chemical stability of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid is influenced by its functional groups. The pyrazole ring provides aromatic stability, while the carboxylic acid group can participate in various chemical reactions such as esterification, amide formation, and metal complexation. These properties make it a valuable building block for the synthesis of more complex molecules.

Biological Activity and Applications

3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid has been studied for its potential biological activities, particularly in the context of pharmaceutical research. Recent studies have shown that pyrazoles, including this compound, exhibit anti-inflammatory, analgesic, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid demonstrated significant anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes.

In addition to its pharmaceutical applications, 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid has shown promise in agrochemicals. Research conducted by agricultural scientists has indicated that certain pyrazole derivatives can act as effective herbicides and fungicides. The unique structure of this compound allows it to interact with specific plant enzymes, disrupting their normal function and leading to selective control of weeds and pathogens.

Mechanisms of Action

The biological activity of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid is attributed to its ability to interact with various biological targets. In anti-inflammatory studies, it has been shown to inhibit COX enzymes, which are responsible for producing prostaglandins that mediate inflammation and pain. By reducing prostaglandin levels, this compound can alleviate symptoms associated with inflammatory conditions.

In cancer research, pyrazoles have been investigated for their ability to induce apoptosis (programmed cell death) in cancer cells. Studies have demonstrated that certain derivatives of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid can activate apoptotic pathways by interacting with key regulatory proteins such as p53 and Bcl-2. This mechanism makes them potential candidates for developing new anti-cancer drugs.

Safety and Environmental Considerations

The safety profile of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid is an important consideration for its practical applications. Toxicological studies have shown that this compound has low acute toxicity when administered orally or topically. However, like many organic compounds, it should be handled with care to avoid prolonged exposure or inhalation.

In terms of environmental impact, research on the biodegradability and ecotoxicity of pyrazoles is ongoing. Preliminary studies suggest that certain pyrazole derivatives are biodegradable under aerobic conditions but may persist in anaerobic environments. Therefore, careful disposal practices are recommended to minimize any potential environmental risks.

FUTURE DIRECTIONS AND CONCLUSIONS

The versatile nature of 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid opens up numerous avenues for future research and development. Ongoing studies are exploring its potential as a lead compound for new drug discovery programs targeting inflammatory diseases and cancer. Additionally, its use in agrochemicals continues to be an active area of investigation.

In conclusion, 3-Ethyl-1-propyl-1h-pyrazole-5-carboxylic acid (CAS No. 1368407-69-5) is a promising organic compound with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. Its unique structure and chemical properties make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in advancing scientific knowledge and practical applications.

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